Ethyl 4-((6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate
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Overview
Description
Ethyl 4-((6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline core, a fluorine atom, and a pyrrolidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of action
Compounds with a quinoline structure, like “Ethyl 4-((6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate”, are often associated with antimalarial activity. They are known to target the heme detoxification pathway in malaria parasites .
Mode of action
The quinoline moiety can intercalate into DNA, disrupting its structure and function. The pyrrolidine-1-carbonyl group might enhance the compound’s lipophilicity, aiding its passage through cell membranes .
Biochemical pathways
The compound could affect the heme detoxification pathway in malaria parasites, leading to accumulation of toxic heme and parasite death .
Pharmacokinetics
The ADME properties of such a compound would depend on various factors, including its lipophilicity, molecular size, and the presence of functional groups. The ethyl benzoate group in the compound might enhance its metabolic stability .
Result of action
The ultimate effect of the compound at the molecular and cellular level would depend on its specific targets and mode of action. For instance, if it targets the heme detoxification pathway in malaria parasites, it could lead to parasite death .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, acidic conditions might enhance the compound’s solubility, potentially affecting its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group on the quinoline core.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and the pyrrolidine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its quinoline core.
Medicine: Explored for its potential therapeutic effects, particularly in targeting bacterial DNA gyrase or topoisomerase enzymes.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core but different substituents.
Norfloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Nalidixic Acid: An older quinolone antibiotic with a simpler structure and less potent activity.
Uniqueness
Ethyl 4-((6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)amino)benzoate is unique due to its specific combination of a fluorine atom, a pyrrolidine moiety, and a benzoate ester, which may confer distinct biological activities and pharmacokinetic properties compared to other quinoline derivatives. Its potential for further functionalization also makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[[6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c1-2-30-23(29)15-5-8-17(9-6-15)26-21-18-13-16(24)7-10-20(18)25-14-19(21)22(28)27-11-3-4-12-27/h5-10,13-14H,2-4,11-12H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJOKHPDBFLHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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